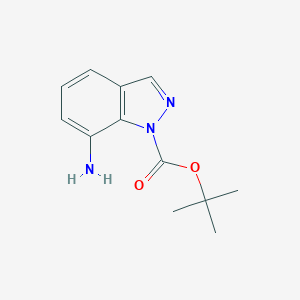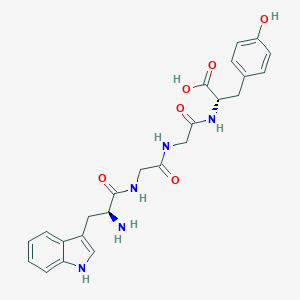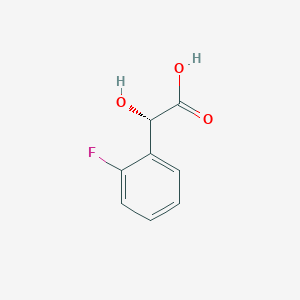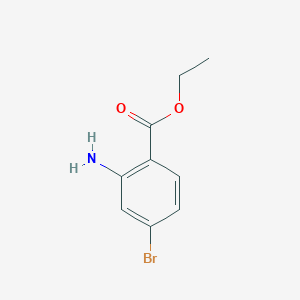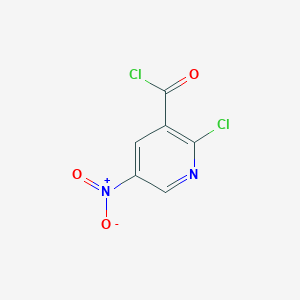![molecular formula C17H8F12N2S B169998 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1060-92-0](/img/structure/B169998.png)
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner’s Thiourea, is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines, and more . It has played a significant role in the development of H-bond organocatalysts .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea involves explicit double hydrogen bonding . The empirical formula is C17H8F12N2S, and the molecular weight is 500.30 .Chemical Reactions Analysis
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is used extensively in promoting organic transformations . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states .Physical And Chemical Properties Analysis
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a solid substance . and a melting point between 150.0 and 157.0 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is extensively used in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is particularly used in hydrogen bond (H-bond) catalysts, which are crucial for activating substrates and stabilizing developing charges during reactions .
Pharmaceutical Synthesis
The optically active isomer of this compound has been shown to be versatile in pharmaceutical synthesis. For example, it’s used in compounding NK1 antagonists and is a crucial intermediate for lipid-lowering agents .
Antimicrobial Studies
Novel antibiotics are urgently needed to tackle antibiotic-resistant bacterial infections. This compound has been involved in the design and synthesis of new pyrazole derivatives with antimicrobial properties .
Chemical Derivatization
It’s used for chemical derivatization of amino-functionalized surfaces, which is important for creating specialized coatings and materials with specific properties .
Catalysis
As a thiourea catalyst, also known as Schreiner’s Thiourea, it’s commonly used as a hydrogen-bond donor in the activation of various functional groups like carbonyls and imines, which are fundamental in numerous chemical reactions .
Stabilizing Counterions
This compound is used to prepare ions that act as stabilizing counterions for electrophilic organic and organometallic cations, which are essential in many chemical synthesis processes .
Mecanismo De Acción
Target of Action
The primary target of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is the respiratory system . It is used extensively in promoting organic transformations .
Mode of Action
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner’s Thiourea, is a hydrogen-bond donor. It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The compound is involved in multiple-component reactions (MCRs) and is a useful organocatalyst for acid-free acetalization . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
The compound’s action results in the activation of substrates and stabilization of partially developing negative charges in the transition states . This leads to the promotion of organic transformations .
Action Environment
The efficacy and stability of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea can be influenced by environmental factors such as temperature and humidity. It is recommended to store the compound in a cool, dry place below 15°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWQJYJWJNJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384410 |
Source


|
| Record name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
CAS RN |
1060-92-0 |
Source


|
| Record name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the structural characteristics of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and what is its common name?
A1: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is an organocatalyst. Its structural characteristics are as follows []:
Q2: How does 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea function as a catalyst?
A2: 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea functions as a hydrogen-bonding organocatalyst. While the provided research paper [] focuses on characterizing the compound and does not delve into specific reaction mechanisms, it mentions its use in "a wide variety of reactions." Generally, thiourea catalysts are known to activate substrates through hydrogen bonding, thereby facilitating reactions. The electron-withdrawing trifluoromethyl groups in this specific thiourea derivative likely enhance its catalytic activity by increasing the acidity of the N-H protons.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






